カルフィルゾミブ-d8

概要

説明

カルフィルゾミブ-d8は、不可逆的なプロテアソーム阻害剤であるカルフィルゾミブの重水素標識誘導体です。カルフィルゾミブは、主に血液がんの一種である多発性骨髄腫の治療に使用されます。This compoundにおける重水素標識は、研究者が生物学的システム内で化合物をより効果的に追跡できるようにするため、特に薬物動態研究に役立ちます .

科学的研究の応用

Carfilzomib-d8 is widely used in scientific research due to its unique properties:

Pharmacokinetic Studies: Tracking the distribution and metabolism of Carfilzomib in biological systems.

Proteasome Inhibition Studies: Investigating the mechanism of proteasome inhibition in cancer cells.

Drug Development: Serving as a reference standard in the development of new proteasome inhibitors.

Biological Research: Studying the effects of proteasome inhibition on cellular processes such as apoptosis and autophagy.

作用機序

カルフィルゾミブ-d8は、細胞内で不要なタンパク質を分解する役割を担う複合体であるプロテアソームに不可逆的に結合することによって効果を発揮します。この結合はプロテアソームの活性を阻害し、タンパク質の蓄積とそれに続く細胞死をもたらします。分子標的は、タンパク質分解に不可欠なプロテアソームのキモトリプシン様活性を含みます .

類似の化合物との比較

類似の化合物

ボルテゾミブ: 多発性骨髄腫の治療に使用されるもう1つのプロテアソーム阻害剤。

イキサゾミブ: 同様の用途を持つ経口プロテアソーム阻害剤。

独自性

This compoundは、重水素標識により、安定性が向上し、薬物動態研究で正確に追跡できるため、ユニークです。ボルテゾミブやイキサゾミブと比較して、this compoundは、プロテアソーム阻害と薬物代謝の研究のためのより堅牢なツールを提供します .

生化学分析

Biochemical Properties

Carfilzomib-d8 acts as a proteasome inhibitor, binding irreversibly and selectively to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and plays a significant role in controlling the levels of key regulatory proteins such as cyclins and caspases .

Cellular Effects

Carfilzomib-d8 has been shown to have a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by Carfilzomib-d8 results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Molecular Mechanism

Carfilzomib-d8 exerts its effects at the molecular level primarily through its irreversible and selective binding to the active sites of the 20S proteasome . This binding leads to the inhibition of the chymotrypsin-like site, which is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells .

Temporal Effects in Laboratory Settings

The effects of Carfilzomib-d8 over time in laboratory settings have been observed to be dose-dependent . At higher doses, Carfilzomib-d8 has been shown to induce more pronounced cardiomyopathy, while at lower doses, it induced mild cardiotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of Carfilzomib-d8 have been shown to vary with different dosages . At higher doses, Carfilzomib-d8 induced more pronounced cardiotoxicity, while at lower doses, it induced mild cardiotoxicity .

Metabolic Pathways

Carfilzomib-d8 is rapidly and extensively metabolized by the liver. The main metabolic pathways are peptidase cleavage and epoxide hydrolysis . The cytochrome P450 enzyme system is minimally involved in the metabolism of Carfilzomib-d8 .

Transport and Distribution

Carfilzomib-d8 is rapidly cleared and widely distributed following intravenous administrations . Its metabolism is mediated by plasma and tissue resident peptidases and epoxide hydrolases .

Subcellular Localization

The subcellular localization of Carfilzomib-d8 is closely associated with the 20S proteasome, the proteolytic core particle within the 26S proteasome . This is where Carfilzomib-d8 binds irreversibly and selectively to exert its effects .

準備方法

合成経路と反応条件

カルフィルゾミブ-d8の合成には、カルフィルゾミブ分子に重水素原子を組み込むことが含まれます。これは、重水素化試薬や溶媒を使用するなど、さまざまな合成経路によって達成できます。重要なステップは通常、次のとおりです。

前駆体の重水素化: 前駆体分子中の水素原子を重水素で置き換えるために、重水素化試薬を使用します。

カップリング反応: this compoundのペプチド結合やその他の構造要素を形成します。

精製: クロマトグラフィーなどの技術を使用して、最終製品を高純度で単離します。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、次のようなものがあります。

バルク合成: 大規模な重水素化とカップリング反応。

反応条件の最適化: 制御された反応条件によって、高収率と高純度を実現します。

品質管理: 最終製品の同位体純度と化学的完全性を確認するための厳格なテスト。

化学反応の分析

反応の種類

カルフィルゾミブ-d8は、次のようないくつかの種類の化学反応を起こします。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: 1つの原子または基を別の原子または基で置き換えることを含みます。

一般的な試薬と条件

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により重水素化アルコールが生成される可能性があります。

科学研究への応用

This compoundは、その独自の特性により、科学研究で広く使用されています。

薬物動態研究: 生物学的システムにおけるカルフィルゾミブの分布と代謝を追跡します。

プロテアソーム阻害研究: がん細胞におけるプロテアソーム阻害のメカニズムを調査します。

創薬: 新しいプロテアソーム阻害剤の開発における参照標準として役立ちます。

類似化合物との比較

Similar Compounds

Bortezomib: Another proteasome inhibitor used in multiple myeloma treatment.

Ixazomib: An oral proteasome inhibitor with similar applications.

Uniqueness

Carfilzomib-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. Compared to Bortezomib and Ixazomib, Carfilzomib-d8 offers a more robust tool for studying proteasome inhibition and drug metabolism .

生物活性

Carfilzomib-d8 is a deuterated analogue of carfilzomib, a potent proteasome inhibitor primarily used in the treatment of multiple myeloma (MM). This article provides an in-depth analysis of the biological activity of Carfilzomib-d8, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

Carfilzomib-d8 irreversibly binds to the proteasome, specifically inhibiting the chymotrypsin-like (ChT-L) activity. This inhibition leads to the accumulation of pro-apoptotic factors and misfolded proteins, triggering apoptosis in malignant cells. The compound exhibits a preferential inhibition profile with over 80% inhibition at concentrations above 10 nM .

Key Mechanisms:

- Proteasome Inhibition: Carfilzomib-d8 inhibits the 20S proteasome, leading to increased levels of pro-apoptotic proteins such as Bax .

- Induction of Apoptosis: It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3, -8, and -9 activities in treated cells .

- Synergistic Effects: When combined with dexamethasone, Carfilzomib-d8 demonstrates enhanced anti-myeloma activity compared to monotherapy .

Pharmacokinetics

Carfilzomib-d8's pharmacokinetic profile shows rapid absorption and distribution with a short half-life. Studies indicate that it achieves peak plasma concentrations shortly after administration, allowing for effective proteasome inhibition within hours. Notably, the compound maintains significant activity even after drug clearance due to its irreversible binding nature .

| Parameter | Value |

|---|---|

| Half-life | <30 minutes |

| Peak Plasma Concentration | Achieved within 30 minutes |

| Duration of Proteasome Inhibition | Up to 48 hours post-administration |

Clinical Efficacy

A retrospective study involving 445 patients treated with Carfilzomib-based regimens demonstrated an overall response rate of 57.7%, with 33.6% achieving very good partial response or better. The median progression-free survival (PFS) was reported at 6.3 months .

Case Studies:

- ENDEAVOR Trial: Compared Carfilzomib plus dexamethasone (Kd) to bortezomib plus dexamethasone (Vd). Results showed Kd had superior PFS (18.7 months vs. 9.4 months) and overall survival (OS) rates .

- CANDOR Trial: Investigated the combination of daratumumab with Carfilzomib and dexamethasone (DKd), yielding a PFS of 28.6 months compared to Kd's 15.2 months .

Safety Profile

The safety profile of Carfilzomib-d8 is generally favorable, with manageable adverse effects primarily categorized as grade I or II. The incidence of peripheral neuropathy is significantly lower compared to other proteasome inhibitors like bortezomib .

Common Adverse Events:

- Anemia

- Thrombocytopenia

- Fatigue

- Hypertension

特性

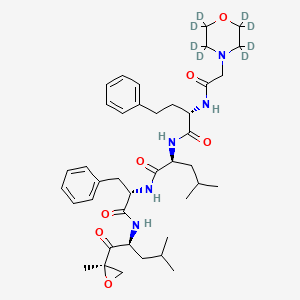

IUPAC Name |

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPQMFVWMYDKT-HEMZLDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。